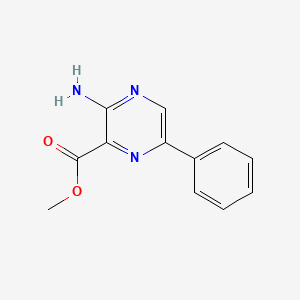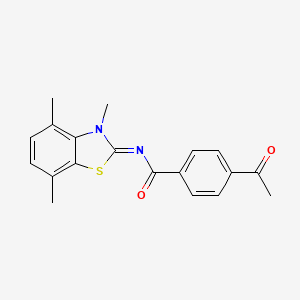
2-(phenylamino)-N-(pyridin-3-yl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylamino)-N-(pyridin-3-yl)thiazole-4-carboxamide, also known as PTC-209, is a small molecule inhibitor that has shown potential as an anti-cancer agent. It was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, several studies have been conducted to investigate its mechanism of action and potential applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antituberculosis Activity
- Thiazole-aminopiperidine hybrids were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One compound showed promising activity against all tests, including significant inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, with minimal cytotoxicity (Jeankumar et al., 2013).
- 2-phenylamino-thiazole derivatives were synthesized and screened for antimicrobial activity against various bacterial and fungal strains. Some synthesized molecules demonstrated higher potency than reference drugs, particularly against Gram-positive strains (Bikobo et al., 2017).
Synthesis and Chemical Studies
- Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents highlighted the potential of these compounds in developing new antibacterial and antifungal medications (Bikobo et al., 2017).
- Experimental and theoretical studies on the functionalization reactions of certain thiazole derivatives provided insights into the chemical properties and potential applications of these compounds in creating novel molecules (Yıldırım et al., 2005).
Antitumor Activity
- The discovery of dual Src/Abl kinase inhibitors with potent antitumor activity in preclinical assays showcased the potential of certain thiazole derivatives in oncology, highlighting their therapeutic promise against chronic myelogenous leukemia (Lombardo et al., 2004).
Corrosion Inhibition
- Thiazole based pyridine derivatives were investigated for their corrosion inhibition performance on mild steel, demonstrating the application of these compounds in industrial materials protection (Chaitra et al., 2016).
Dyeing Polyester Fibers
- Synthesis and biological activities of arylazothiazole disperse dyes containing selenium for dyeing polyester fibers explored the use of thiazole derivatives in textile applications, also noting their antimicrobial and antitumor activities (Khalifa et al., 2015).
Eigenschaften
IUPAC Name |
2-anilino-N-pyridin-3-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-14(17-12-7-4-8-16-9-12)13-10-21-15(19-13)18-11-5-2-1-3-6-11/h1-10H,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZWMYNAGNQBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine;hydrochloride](/img/structure/B2979751.png)



![5-butyl-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2979755.png)
![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2979756.png)

![2-{[3-cyano-4-(4-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2979758.png)
![N-(4-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2979759.png)
![N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2979761.png)

